molecular formula C13H20N2O4S B5725991 N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide

Cat. No.: B5725991
M. Wt: 300.38 g/mol
InChI Key: KURLSPCUTGYKRO-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide is a chemical compound that features a sulfonamide group linked to a phenyl ring and an acetamide moiety.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)15-20(17,18)11-7-5-10(6-8-11)14-12(16)9-19-4/h5-8,15H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLSPCUTGYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide has promising applications across various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The acetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s combination of sulfonamide, phenyl, and acetamide functionalities allows it to participate in a range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications .

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